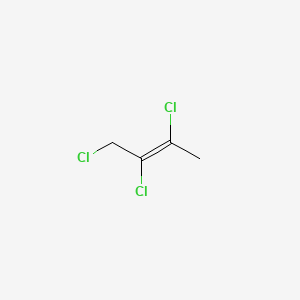

1,2,3-Trichloro-2-butene

描述

1,2,3-Trichloro-2-butene (CAS 52403-44-8) is a chlorinated alkene with the molecular formula C₄H₅Cl₃ and a molecular weight of 159.442 g/mol . Its structure features a butene backbone (four-carbon chain with a double bond) substituted with three chlorine atoms at positions 1, 2, and 2. This compound is part of a broader class of chlorinated hydrocarbons, which are widely studied for their industrial applications, environmental persistence, and toxicological profiles.

属性

CAS 编号 |

65087-02-7 |

|---|---|

分子式 |

C4H5Cl3 |

分子量 |

159.44 g/mol |

IUPAC 名称 |

1,2,3-trichlorobut-2-ene |

InChI |

InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h2H2,1H3 |

InChI 键 |

GANXLRLPPXLNTI-UHFFFAOYSA-N |

SMILES |

CC(=C(CCl)Cl)Cl |

手性 SMILES |

C/C(=C(/CCl)\Cl)/Cl |

规范 SMILES |

CC(=C(CCl)Cl)Cl |

其他CAS编号 |

65087-02-7 |

同义词 |

1,2,3-trichloro-2-butene |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction typically involves the addition of chlorine gas to 2-butene under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-butene is exposed to chlorine gas. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

化学反应分析

Types of Reactions: 1,2,3-Trichloro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br₂) are used under controlled conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted butenes depending on the nucleophile used.

Addition Reactions: Products include halogenated butanes or butenes.

Oxidation Reactions: Products include epoxides or other oxidized derivatives.

科学研究应用

1,2,3-Trichloro-2-butene has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用机制

The mechanism of action of 1,2,3-Trichloro-2-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds with other molecules.

相似化合物的比较

Comparison with Structurally Similar Chlorinated Compounds

Structural and Functional Group Comparisons

1,2,3-Trichloro-2-butene

- Structure : Four-carbon chain (C1–C4) with a double bond between C2 and C3, and chlorine atoms at C1, C2, and C3.

- Key Properties : Polarizable due to chlorine substituents; moderate volatility due to molecular weight.

Comparative Compounds

1,2,3-Trichloropropane (CAS 96-18-4) Structure: Three-carbon chain (propane) with chlorine atoms on all three carbons. Comparison: Lacks a double bond, making it less reactive in electrophilic addition reactions compared to this compound.

trans-1,4-Dichlorobutene-2 (CAS 110-57-6)

- Structure : Four-carbon chain with a double bond (C2–C3) and chlorine atoms at C1 and C4.

- Comparison : Fewer chlorine atoms and a trans-configuration reduce its polarity and reactivity relative to this compound. EPA monitoring data suggest lower environmental persistence .

1,1,1-Trichloroethane (CAS 71-55-6)

- Structure : Ethane derivative with three chlorine atoms on C1.

- Comparison : Fully saturated structure and symmetrical chlorination make it a stable solvent. Less reactive than unsaturated analogs like this compound but more volatile .

Tetrachlorobutadiene (CAS 58334-79-5) Structure: Four-carbon diene with four chlorine atoms. Comparison: Higher chlorine content increases molecular weight and environmental persistence.

Physicochemical Properties

Toxicity and Environmental Impact

- Unsaturation may enhance metabolic activation .

- 1,2,3-Trichloropropane: Classified as a likely carcinogen by NTP; linked to kidney and liver damage in animal studies .

- Tetrachlorobutadiene : Higher chlorine content correlates with increased bioaccumulation and chronic toxicity in aquatic organisms .

- 1,1,1-Trichloroethane : Lower acute toxicity but contributes to ozone depletion; phased out under Montreal Protocol .

Key Research Findings

- Reactivity : The double bond in this compound makes it more reactive in Diels-Alder and halogenation reactions compared to saturated analogs like trichloropropane .

- Environmental Monitoring : EPA identifiers (e.g., STORET codes) for related compounds (e.g., 78378 for dichlorobutene sediment levels) highlight regulatory focus on chlorinated alkenes .

- Toxicity Gaps : While trichloropropane and tetrachlorobutadiene have well-documented hazards, this compound requires further toxicokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。